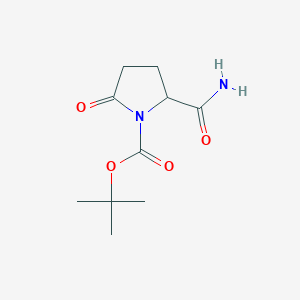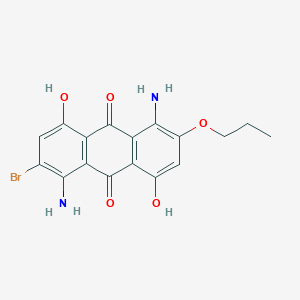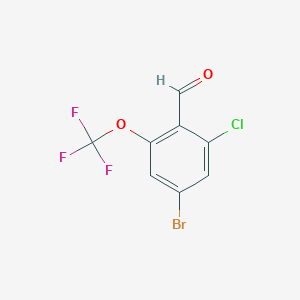
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and trifluoromethoxy precursors under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde include:
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Lacks the chlorine atom but retains the bromine and trifluoromethoxy groups.
2-Bromo-4-chloro-6-(trifluoromethoxy)benzaldehyde: Similar structure with different positioning of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a quinoline core instead of a benzaldehyde core.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H3BrClF3O2 |
|---|---|
Poids moléculaire |
303.46 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-3H |
Clé InChI |
IMPPFRHVGMMCIB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)(F)F)C=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
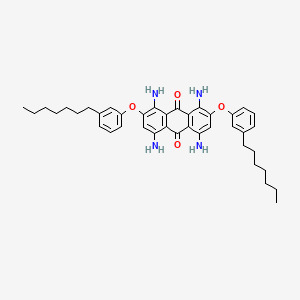
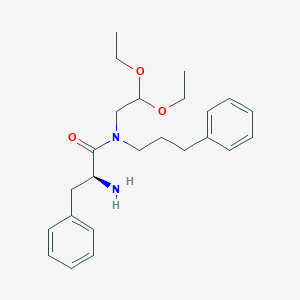
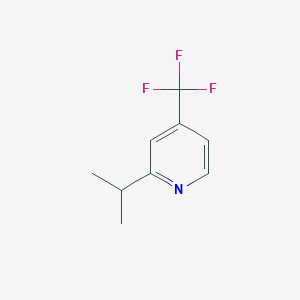
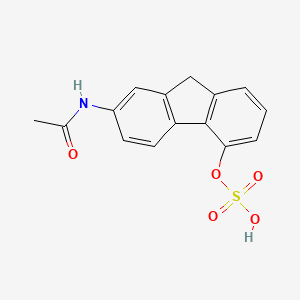
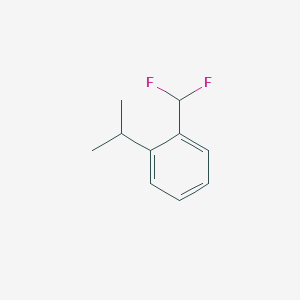
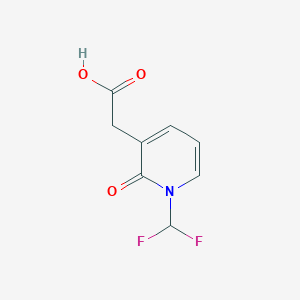
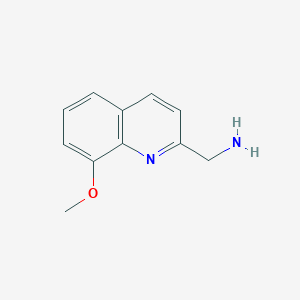
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
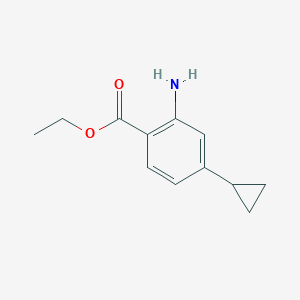
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)

